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molecular formula C13H10ClN3O3 B8314317 4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide

4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide

Cat. No. B8314317
M. Wt: 291.69 g/mol
InChI Key: HXOKAHHMBALNAM-UHFFFAOYSA-N
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Patent
US09040565B2

Procedure details

A mixture of the product obtained in 434a (11.6 g, 52.0 mmol) in 150 mL THF was added to a stirred mixture of 3-chloro-aniline (5.8 mL, 54.6 mmol) and TEA (10 mL, 72 mmol) in 100 mL THF under nitrogen. After stirring for 16 h, the mixture was filtrated, washed with THF and evaporated to dryness. The residue was triturated with methanol, filtrated and dried at 55° C.
Name
434a
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18]>C1COCC1>[Cl:14][C:15]1[CH:16]=[C:17]([NH:18][C:6](=[O:7])[C:5]2[CH:9]=[CH:10][C:2]([NH2:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=2)[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
434a
Quantity
11.6 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
TEA
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the product
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with methanol
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
dried at 55° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC=1C=C(C=CC1)NC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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